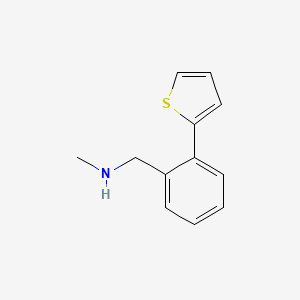

N-Methyl-N-(2-thien-2-ylbenzyl)amine

Übersicht

Beschreibung

N-Methyl-1-(2-Thiophen-2-ylphenyl)methanamin ist eine organische Verbindung, die zur Klasse der Phenylmethylamine gehört. Sie besteht aus einer Phenylgruppe, die mit einem Methanamin und einem Thiophenring substituiert ist. Diese Verbindung ist für ihre experimentellen Anwendungen bekannt und wird oft für ihre potenziellen pharmakologischen Eigenschaften untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Methyl-1-(2-Thiophen-2-ylphenyl)methanamin beinhaltet typischerweise die Reaktion von 2-Thiophen-2-ylbenzylamin mit Methylierungsmitteln unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumhydrid, durchgeführt, um den Methylierungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Das Verfahren kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Methyl-1-(2-Thiophen-2-ylphenyl)methanamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Methyl-N-(2-thien-2-ylbenzyl)amine serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts to amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions with alkyl halides.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Various substituted products |

Biology

In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit leukotriene A-4 hydrolase, which plays a role in inflammatory responses. This inhibition suggests potential anti-inflammatory properties.

Medicine

The compound is being explored for its pharmacological effects, particularly in:

- Analgesic properties : Research indicates potential pain relief mechanisms.

- Anti-inflammatory effects : Studies show it may reduce pro-inflammatory mediators.

Case Studies and Research Findings

- Pharmacological Studies : A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers when administered at specific dosages.

- Chemical Synthesis Applications : In a recent publication, researchers utilized this compound as an intermediate in synthesizing novel compounds with enhanced biological activity. The findings highlighted its versatility in drug discovery processes.

- Biological Interaction Studies : Research conducted on the compound's interaction with neurotransmitter systems revealed potential pathways that could lead to therapeutic applications in treating neurological disorders.

Wirkmechanismus

Der Wirkungsmechanismus von N-Methyl-1-(2-Thiophen-2-ylphenyl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. So wurde gezeigt, dass es die Aktivität der Leukotrien-A-4-Hydrolase, eines an der Entzündungsreaktion beteiligten Enzyms, hemmt. Diese Hemmung kann zu einer reduzierten Produktion von pro-inflammatorischen Mediatoren führen und so entzündungshemmende Wirkungen entfalten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Methyl-2-thien-2-ylbenzylamin

- N-Methyl-N-(2-thien-2-ylbenzyl)amin

Einzigartigkeit

N-Methyl-1-(2-Thiophen-2-ylphenyl)methanamin ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, einschließlich des Vorhandenseins eines Thiophenrings und eines Phenylmethylamins. Diese strukturellen Merkmale tragen zu seiner unterschiedlichen chemischen Reaktivität und seiner potenziellen biologischen Aktivität bei .

Biologische Aktivität

N-Methyl-N-(2-thien-2-ylbenzyl)amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₂H₁₃NS

- Molecular Weight : 203.3 g/mol

- Structure : The compound features a thienyl group attached to a benzylamine moiety, which is significant for its biological interactions.

This compound exhibits several biological activities that are attributed to its structural components:

- Carbonic Anhydrase Inhibition : Similar compounds have shown inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes including pH regulation and respiration. Inhibition of CA IX has been noted as a potential target for cancer therapy, particularly in solid tumors where CA IX is overexpressed .

- Antiproliferative Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism often involves the induction of apoptosis, which can be enhanced by the presence of specific functional groups .

- Antimicrobial Properties : There is evidence suggesting that derivatives of thienyl-benzylamines possess antimicrobial activity, potentially through the inhibition of bacterial growth by targeting metabolic pathways involving carbonic anhydrases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Biological Activity | Target Cell Lines/Organisms | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MDA-MB-231, MCF-7 | 1.52 - 6.31 | Apoptosis induction |

| Carbonic Anhydrase Inhibition | CA IX | 10.93 - 25.06 | Enzyme inhibition |

| Antimicrobial | S. aureus | 50 (inhibition %) | Growth inhibition |

Case Studies and Research Findings

- Anticancer Activity : A study focusing on aryl thiazolone–benzenesulfonamides indicated that compounds exhibiting structural similarities to this compound showed effective inhibition against breast cancer cell lines with significant selectivity over normal cells. The most active compounds induced apoptosis significantly, with a notable increase in annexin V-FITC positive cells .

- ADMET Properties : Predictive studies on the pharmacokinetics of related compounds revealed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting that these compounds could be viable candidates for further development in therapeutic applications .

- Antimicrobial Studies : Research has demonstrated that certain thienyl-benzylamines exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential use in treating bacterial infections .

Eigenschaften

IUPAC Name |

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKJJEJYTBOUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427632 | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-66-6 | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852180666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-(2-THIEN-2-YLBENZYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK7BCF78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.